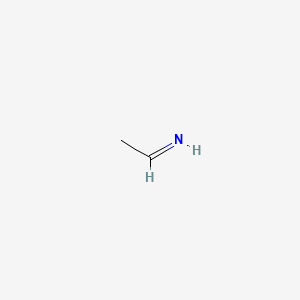
Ethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimine is a useful research compound. Its molecular formula is C2H5N and its molecular weight is 43.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Astrochemical Relevance
Ethanimine as a Prebiotic Compound
This compound has garnered attention for its role as a prebiotic compound, potentially serving as a precursor to amino acids like alanine. Its formation in the interstellar medium (ISM) is crucial for understanding the molecular complexity necessary for life. Recent studies have indicated that this compound can be formed through gas-phase reactions involving the amidogen radical (NH) and ethyl radical (C₂H₅), with computational models predicting its abundance in various astronomical environments .
Formation Pathways
The primary formation pathway of this compound in the ISM involves reactions such as:
- Reaction of NH with C₂H₅ : This reaction is highly efficient and leads to the formation of this compound alongside other products like mthis compound .
- Branching Ratios : The formation of the E and Z isomers of this compound occurs at a ratio of approximately 1.4, which aligns with observational data from radio astronomy surveys .
| Reaction Pathway | Main Products | Yield (%) |
|---|---|---|
| NH + C₂H₅ → this compound | This compound (E/Z) | 5-7% each |
| NH + CH₃ → Mthis compound | Mthis compound + Methyl Radical | 86-88% |
Organic Synthesis
Intermediate in Chemical Reactions
This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical transformations:
- Oxidation : Produces oximes or nitriles.
- Reduction : Yields primary or secondary amines.
- Substitution Reactions : Forms various substituted aromatic compounds.
Case Study: Synthesis of Amines
In a laboratory setting, this compound has been effectively used to synthesize diverse amines through reductive amination processes, showcasing its utility in developing pharmaceutical intermediates.
Biological Applications
Potential Pharmacological Properties
Research suggests that this compound may possess pharmacological properties worth exploring. Its interactions with biological systems could lead to:
- Anti-inflammatory Effects : Preliminary studies indicate potential pathways where this compound might modulate inflammatory responses.
- Antimicrobial Activities : Its structural properties may allow it to interact with microbial enzymes or receptors, warranting further investigation into its use as an antimicrobial agent.
| Activity Type | Potential Effect | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of pathways | |
| Antimicrobial | Interaction with enzymes |
Spectroscopic Studies
Characterization Techniques
The characterization of this compound's isomers through spectroscopy has provided insights into its structural properties. Advanced techniques such as millimeter-wave spectroscopy have been employed to predict rotational spectra, facilitating its detection in astronomical observations .
Spectroscopic Data Summary
| Isomer | Frequency Range (GHz) | Observational Notes |
|---|---|---|
| E-Ethanimine | Up to 500 | Detected in ISM |
| Z-Ethanimine | Up to 500 | Detected in ISM |
化学反応の分析
Gas-Phase Formation Pathways
The primary interstellar formation route involves the reaction between amidogen (NH) and ethyl (C₂H₅) radicals. State-of-the-art QC calculations reveal the following channels :
| Reaction Channel | Products | Branching Ratio |
|---|---|---|
| NH + C₂H₅ → CH₂NH + CH₃ (R1) | Mthis compound + Methyl radical | 86–88% |
| NH + C₂H₅ → E-CH₃CHNH + H (R2a) | E-ethanimine + Hydrogen atom | 5–7% |
| NH + C₂H₅ → Z-CH₃CHNH + H (R2b) | Z-ethanimine + Hydrogen atom | 5–7% |
| NH + C₂H₅ → CH₃CH₂NH (R3) | Ethylamine (minor pathway) | <1% |
-
Kinetics : The reaction proceeds rapidly, near the gas-kinetic limit, with a total rate constant of k=1.1×10−10cm3molecule−1s−1 at 10–200 K .
-
Thermochemistry : The E-isomer is marginally more stable than the Z-isomer, with a predicted [E]/[Z] ratio of ~1.4 under interstellar conditions . This contrasts with astronomical observations ([E]/[Z] ≈ 3), suggesting contributions from grain-surface chemistry .
Electrolytic Reactivity in Aquatic CO₂ Solutions
Under simulated electrolysis conditions, this compound undergoes distinct reactions depending on the electrode environment :
-
Anodic Conditions :
-
OH radicals attack nitrogen atoms, forming intermediates like CH3CH(OH)NH.
-
Subsequent reactions with CO₂ yield carbamic acid derivatives (e.g., CH3CH(NHCOO⁻)).
-
-
Cathodic Conditions :
-
H abstraction from the methyl group generates CH2CHNH, which reacts with CO₂ to produce formic acid (HCOOH).
-
Thermochemical and Spectroscopic Characterization
-
Enthalpy of Reaction : QC calculations (CCSD(T)/cc-pVTZ) predict reaction enthalpies (ΔrH) within 2–5 kJ/mol of experimental values (Table 1) :
| Reaction | Calculated ΔrH (kJ/mol) | Experimental ΔrH (kJ/mol) |
|---|---|---|
| NH + C₂H₅ → CH₂NH + CH₃ | -142.3 | -145.1 |
| NH + C₂H₅ → E-CH₃CHNH + H | -89.7 | -92.4 |
-
Spectroscopy : Rotational spectra up to 500 GHz have been modeled for both E- and Z-ethanimine, enabling their detection in molecular clouds . Key parameters include:
Astrochemical Implications
This synthesis of computational and experimental data underscores this compound’s dual role as a probe for QC accuracy and a key intermediate in cosmic chemistry. Future astronomical surveys targeting its rotational lines (e.g., with ALMA) could resolve remaining questions about its isomerization dynamics .
特性
CAS番号 |
20729-41-3 |
|---|---|
分子式 |
C2H5N |
分子量 |
43.07 g/mol |
IUPAC名 |
ethanimine |
InChI |
InChI=1S/C2H5N/c1-2-3/h2-3H,1H3 |
InChIキー |
MPAYEWNVIPXRDP-UHFFFAOYSA-N |
SMILES |
CC=N |
正規SMILES |
CC=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















